2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This particular compound features a benzothiazole moiety linked to a dihydroxy-methylphenyl group, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors or other advanced chemical engineering techniques to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form corresponding carbonyl compounds.
Reduction: : The benzothiazole ring can be reduced to form thioamides or other reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Production of thioamides or amines.
Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: : Potential use in the development of new therapeutic agents, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer treatments.
Industry: : Application in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if used as a drug, it might interact with enzymes or receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound can be compared to other benzothiazole derivatives, which are known for their diverse pharmacological properties. Similar compounds include:
2-Aminobenzothiazole: : Used in the synthesis of various pharmaceuticals.
2-Hydroxybenzothiazole: : Known for its antioxidant properties.
2-Mercaptobenzothiazole: : Used as a vulcanization accelerator in the rubber industry.
Each of these compounds has unique structural features and applications, highlighting the versatility and potential of benzothiazole derivatives.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-9-12(18)7-6-10(16(9)20)13(19)8-15-17-11-4-2-3-5-14(11)21-15/h2-7,18,20H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVJYGDMKPYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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